
Technical Monograph: 2-Iodophenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Iodophenyl isocyanate

CAS No.: 128255-31-2

Cat. No.: B139492 Get Quote

CAS Registry Number: 128255-31-2 Document Type: Technical Application Guide Version: 2.0

(Current as of 2026)

Identity & Physicochemical Profiling[1][2]
The "Lookup" Core
In chemical procurement and database management, ambiguity between isomers is the

primary source of experimental error. 2-Iodophenyl isocyanate is frequently confused with its

para-substituted isomer (4-iodophenyl isocyanate).

The definitive identifier for the ortho isomer is CAS 128255-31-2.
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Parameter Technical Specification

IUPAC Name 1-iodo-2-isocyanatobenzene

CAS Number 128255-31-2

Common Confusion
Do not confuse with 4-Iodophenyl isocyanate

(CAS 15845-62-2)

Molecular Formula C₇H₄INO

Molecular Weight 245.02 g/mol

SMILES C1=CC=C(C(=C1)N=C=O)I

Appearance
Low-melting solid or colorless to pale yellow oil

(purity dependent)

Storage
2–8°C, under Argon/Nitrogen (Strictly

Anhydrous)

Structural Significance
The 2-iodophenyl isocyanate scaffold is a "bifunctional" electrophile. It contains:

Isocyanate (-N=C=O): Highly reactive toward nucleophiles (amines, alcohols) to form ureas

or carbamates.

Ortho-Iodine: A high-value handle for transition-metal catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira) after the urea formation, or for intramolecular cyclization to form

heterocycles like benzimidazolones.

Synthetic Routes & Mechanistic Insight
Commercial availability of 2-iodophenyl isocyanate can be sporadic. For drug discovery

campaigns requiring fresh material, in situ preparation is the gold standard to avoid hydrolysis

products (diaryl ureas).

The Triphosgene Protocol (Safe Laboratory Standard)
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While traditional phosgenation is effective, the use of Triphosgene (bis(trichloromethyl)

carbonate) is preferred for safety and stoichiometry control. This solid reagent decomposes into

phosgene in situ, allowing precise equivalency.

Reaction Scheme
The synthesis proceeds via the nucleophilic attack of 2-iodoaniline on the in situ generated

phosgene, followed by HCl elimination.
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Figure 1: Step-wise conversion of 2-iodoaniline to 2-iodophenyl isocyanate using the

Triphosgene method.

Detailed Experimental Protocol
Reagents:

2-Iodoaniline (1.0 eq)

Triphosgene (0.35 eq)

Triethylamine (2.5 eq)

DCM (Anhydrous)

Step-by-Step:

Setup: Flame-dry a 3-neck round bottom flask. Equip with a stir bar, addition funnel, and N₂

inlet.
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Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool to 0°C.

Addition: Dissolve 2-iodoaniline (1.0 eq) in minimal DCM. Add this solution dropwise to the

Triphosgene solution over 30 minutes.[1][2] Note: A white precipitate (amine-HCl salt) may

form momentarily.

Elimination: Add Triethylamine (2.5 eq) dropwise. The solution should clear as the isocyanate

forms.

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by IR

(look for strong -N=C=O stretch at ~2270 cm⁻¹).

Workup: Remove solvent under reduced pressure. The residue can be extracted with dry

hexane (the isocyanate dissolves, urea byproducts do not) or purified via rapid Kugelrohr

distillation if high purity is required.

Reactivity & Applications in Medicinal Chemistry[5]
[6]
The utility of CAS 128255-31-2 lies in its ability to serve as a "linchpin" in diversity-oriented

synthesis.

Urea/Carbamate Formation
The primary application is the synthesis of 1-(2-iodophenyl)ureas. These intermediates are

critical for accessing privileged scaffolds like quinazolinones or benzimidazoles.

Nucleophile Product Class Mechanism Note

Primary Amine (R-NH₂) N,N'-Disubstituted Urea
Fast, exothermic. No catalyst

needed.

Alcohol (R-OH) Carbamate (Urethane)
Slower. Often requires Lewis

acid (DBTL) or base (Et₃N).

Water (Impurity) Symmetrical Urea

Undesired. Hydrolysis yields

aniline, which reacts with

remaining isocyanate.
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Orthogonal Cross-Coupling Workflow
A common strategy involves forming the urea first, then utilizing the ortho-iodine for palladium-

catalyzed closure.
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Figure 2: The "Urea-First" strategy utilizing the ortho-iodine handle for downstream heterocycle

formation.

Handling, Stability & Analytics
Safety Profile

Lachrymator: Like most aryl isocyanates, this compound is a potent lachrymator and

respiratory sensitizer. All operations must occur in a fume hood.

Moisture Sensitivity: Reacts rapidly with atmospheric moisture to evolve CO₂ (pressure

hazard in sealed vessels) and form insoluble 1,3-bis(2-iodophenyl)urea.

Analytical Validation
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When validating the identity of CAS 128255-31-2, rely on Infrared (IR) Spectroscopy over Mass

Spectrometry (MS), as isocyanates often derivatize in MS sources (e.g., with methanol).

IR (Neat/DCM): Distinctive, sharp peak at 2250–2270 cm⁻¹ (Isocyanate asymmetric stretch).

¹H NMR (CDCl₃): Look for the ortho-coupling patterns. The proton adjacent to Iodine (H-3)

will be desheilded (~7.8 ppm, d).

Quenching: Quench excess isocyanate with MeOH or saturated NaHCO₃ before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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